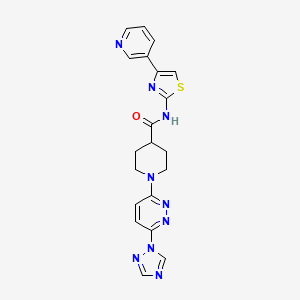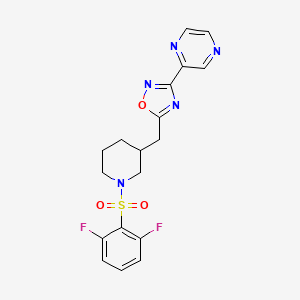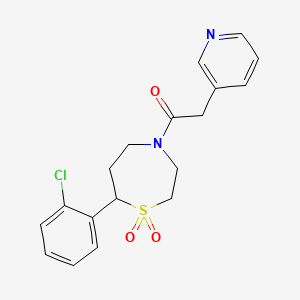![molecular formula C9H8ClN3 B2956012 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1596337-28-8](/img/structure/B2956012.png)
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Several synthetic routes for this heterocyclic compound have been reported . In these methods, 4-hydroxypyrrolo[2,3-d]pyrimidine is used as a common intermediate, which is further converted into the target molecule .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors in Cancer Therapy
This compound serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy. Kinase inhibitors play a crucial role in regulating cellular functions, and their dysregulation is often associated with cancer. By inhibiting specific kinases, these compounds can effectively target and treat various cancers .
Treatment of Inflammatory Skin Disorders
Researchers are exploring the use of this compound in innovative treatments for inflammatory skin disorders like atopic dermatitis. Its unique structure allows for the development of new therapeutic agents that can modulate immune responses and provide relief from skin inflammation .
Pharmaceutical Intermediates
Due to its versatility and unique structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate. It is essential in synthesizing various pharmaceutical compounds, particularly kinase inhibitors used in treating diverse diseases .
JAK Inhibitors
The compound is used for preparing JAK inhibitors such as Tofacitinib and Ruxolitinib, which are medicaments used to treat conditions like rheumatoid arthritis and myelofibrosis. These inhibitors target the Janus kinase (JAK) pathways involved in immune system regulation .
Anticancer Research
In anticancer research, derivatives of this compound are synthesized with different substitutions to study the structure–activity relationship (SAR). These studies help in understanding how structural changes can affect biological activity and potency against cancer cells .
Improved Synthesis Methods
There is ongoing research to improve the synthesis methods of this compound to make it more practical and efficient for use as a building block in medicinal chemistry. An improved seven-step synthesis from dimethyl malonate has been described, which is operationally simple and practical .
Wirkmechanismus
Target of Action
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound that plays a crucial role in the synthesis of various pharmaceutical compounds . It is particularly used in the development of kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
Given its role in the synthesis of kinase inhibitors , it can be inferred that it may influence pathways involving kinases. Kinases play a critical role in cellular signaling, and their inhibition can disrupt these signals, potentially halting the progression of diseases like cancer.
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
Derivatives of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . They have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases . The exact molecular and cellular effects would depend on the specific derivative and its target kinase.
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Zukünftige Richtungen
Given its potential as a building block in the synthesis of JAK inhibitors , future research could explore the development of new therapeutic agents using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Further studies could also investigate its potential applications in other areas of life science research .
Eigenschaften
IUPAC Name |
4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBIDALAFSSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)


![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)
![3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)
![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)




![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)